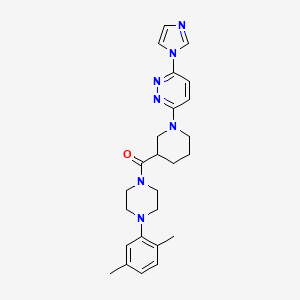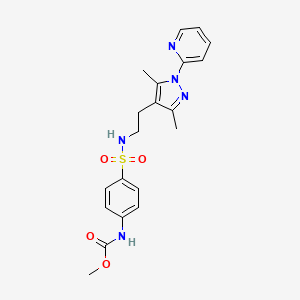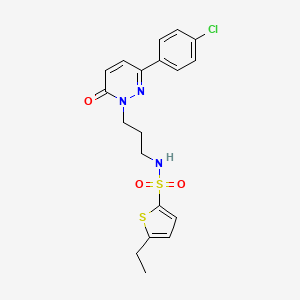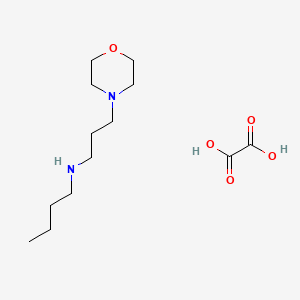![molecular formula C16H19Cl2N3O B2491737 N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide CAS No. 1147496-61-4](/img/structure/B2491737.png)
N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide, commonly known as CPCA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which has been implicated in a variety of physiological and pathological processes. The purpose of
Mécanisme D'action
CPCA acts as a competitive inhibitor of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide, binding to the enzyme's active site and preventing it from phosphorylating its target proteins. This inhibition leads to a reduction in downstream signaling pathways, which can have a range of physiological and pathological effects depending on the specific N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide isoform and cellular context.
Effets Biochimiques Et Physiologiques
CPCA has been shown to have a range of biochemical and physiological effects, depending on the specific N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide isoform and cellular context. In cancer cells, CPCA has been shown to inhibit cell proliferation and induce apoptosis, suggesting that N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide may play a role in cancer cell survival. In diabetic animal models, CPCA has been shown to improve glucose tolerance and insulin sensitivity, suggesting that N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide may play a role in insulin signaling pathways. In cardiovascular disease models, CPCA has been shown to reduce inflammation and improve cardiac function, suggesting that N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide may play a role in cardiovascular disease pathogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
CPCA has several advantages for lab experiments, including its high purity and potency as a N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide inhibitor. However, it also has several limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for CPCA research, including the development of more selective N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide inhibitors, the investigation of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide isoform-specific effects, and the exploration of CPCA as a therapeutic agent for various diseases. Additionally, there is a need for further investigation into the potential off-target effects of CPCA and the development of more precise dosing strategies to avoid toxicity.
Conclusion
In conclusion, CPCA is a valuable tool for scientific research, with its potent inhibition of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide making it a valuable tool for investigating the role of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide in various physiological and pathological processes. While there are limitations to its use, careful dosing and further research into its potential off-target effects may help to overcome these limitations and further advance our understanding of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide signaling pathways.
Méthodes De Synthèse
CPCA can be synthesized using a multistep process that involves the reaction of 3,5-dichloroaniline with cycloheptanone, followed by the addition of acetic anhydride and cyanide ion. The resulting product is then hydrolyzed to yield CPCA. This synthesis method has been optimized to produce high yields of pure CPCA, making it a valuable tool for scientific research.
Applications De Recherche Scientifique
CPCA has been used extensively in scientific research to investigate the role of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide in various physiological and pathological processes. N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide is a key regulator of cell signaling pathways, and its dysregulation has been implicated in a range of diseases, including cancer, diabetes, and cardiovascular disease. CPCA has been shown to inhibit N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide activity in vitro and in vivo, making it a valuable tool for investigating the role of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide in these diseases.
Propriétés
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(3,5-dichloroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O/c17-12-7-13(18)9-14(8-12)20-10-15(22)21-16(11-19)5-3-1-2-4-6-16/h7-9,20H,1-6,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRKRUVGYHNUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CNC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2491654.png)

![2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one](/img/structure/B2491656.png)

![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole](/img/structure/B2491661.png)



![2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2491668.png)
![4-((6-bromo-4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2491670.png)


![8-Bromodispiro[3.1.36.14]decane](/img/structure/B2491676.png)
